1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring substituted with a bromine atom and an amino group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diene or a 1,4-diketone.
Coupling of Pyrazole and Cyclopentane Rings: The pyrazole and cyclopentane rings are coupled through a nucleophilic substitution reaction, where the amino group on the cyclopentane ring reacts with the brominated pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, amines, or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
Properties
Molecular Formula |
C9H12BrN3O2 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12BrN3O2/c10-6-4-12-13(5-6)7-1-2-9(11,3-7)8(14)15/h4-5,7H,1-3,11H2,(H,14,15) |
InChI Key |
GQLGOXXJXNCOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N2C=C(C=N2)Br)(C(=O)O)N |
Origin of Product |
United States |
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